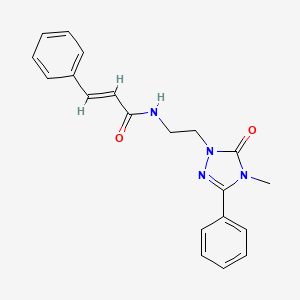

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c1-23-19(17-10-6-3-7-11-17)22-24(20(23)26)15-14-21-18(25)13-12-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3,(H,21,25)/b13-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDFRQCMQDRCKQ-OUKQBFOZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNC(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN(C1=O)CCNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound's chemical structure is significant for its biological activity. It has the following properties:

| Property | Value |

|---|---|

| Common Name | N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-phenylacetamide |

| CAS Number | 1203032-00-1 |

| Molecular Formula | C19H20N4O2 |

| Molecular Weight | 336.4 g/mol |

Research indicates that derivatives of cinnamamide compounds exhibit several biological activities through various mechanisms:

- Antioxidant Activity : Cinnamamide derivatives have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress. For instance, a related compound demonstrated significant luciferase activity in HepG2 cells and increased the expression of antioxidant genes such as NAD(P)H quinone oxidoreductase 1 and heme oxygenase-1 .

- Cytoprotection : In vitro studies have shown that these compounds can protect hepatocytes from oxidative damage. The cytoprotective effects were observed in cell survival assays where treated cells exhibited increased viability in the presence of oxidative stressors .

- Anti-inflammatory Effects : Cinnamamide derivatives have been evaluated for their anti-inflammatory potential. Some studies suggest that specific substitutions on the phenyl ring can enhance or diminish this activity, indicating a structure–activity relationship that could be exploited for therapeutic purposes .

Case Studies

Several studies have highlighted the biological efficacy of cinnamamide derivatives:

- Study on Hepatocytes : A study focused on N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide demonstrated its ability to upregulate Nrf2 target genes in HepG2 cells, leading to enhanced antioxidant capacity and protection against cell death induced by tert-butyl hydroperoxide (t-BHP) .

- Anti-cancer Activity : Another investigation assessed the anti-cancer properties of related cinnamamide compounds against various cancer cell lines. Compounds showed significant inhibition of cell proliferation and migration in models of colon carcinoma and lung adenocarcinoma .

- Inhibition of Bacterial Growth : The antibacterial properties were also explored against Staphylococcus aureus and methicillin-resistant strains (MRSA). Certain derivatives displayed potent activity against these pathogens, indicating their potential as antimicrobial agents .

Scientific Research Applications

Introduction to Triazole Derivatives and Cinnamamide Compounds

Triazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. They are widely used in medicinal chemistry due to their ability to interact with various biological targets. Cinnamamide compounds, on the other hand, are recognized for their potential in pharmacology, often exhibiting antioxidant and anticancer activities .

Scientific Research Applications

-

Chemistry:

- Synthetic Building Block: This compound could serve as a building block for synthesizing more complex molecules, leveraging its triazole and cinnamamide functionalities.

- Reaction Studies: It may participate in various chemical reactions such as oxidation, reduction, and substitution, providing insights into reaction mechanisms and conditions.

-

Biology:

- Enzyme Inhibition: The compound might act as an enzyme inhibitor due to its structural features, which could be beneficial in understanding biological pathways.

- Receptor Modulation: Its potential to modulate receptors could lead to applications in drug discovery.

-

Medicine:

- Therapeutic Effects: Given the properties of similar compounds, it could be explored for anti-inflammatory, anticancer, or antimicrobial activities.

- Drug Development: Its unique structure might offer advantages in drug design, particularly in targeting specific biological pathways.

Case Studies and Data Tables

While specific case studies on N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)cinnamamide are not available, related compounds have shown promising results:

| Compound Type | Biological Activity | Potential Applications |

|---|---|---|

| Triazole Derivatives | Antimicrobial, Anticancer | Drug Development, Therapeutic Agents |

| Cinnamamide Compounds | Antioxidant, Anticancer | Pharmacological Interventions, Dietary Supplements |

Research Findings and Insights

- Biological Activity: Studies on similar compounds suggest that they can exhibit significant biological activity, which could be leveraged for therapeutic purposes.

- Chemical Synthesis: The synthesis of such compounds often involves controlled conditions and specific reagents, highlighting the importance of precise chemical methodologies.

- Pharmacological Potential: The combination of triazole and cinnamamide functionalities may enhance pharmacological efficacy, making it a promising area for further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolone Core

N-(2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)thiophene-2-carboxamide

- Key Difference : Replacement of cinnamamide with a thiophene-2-carboxamide group.

- Reduced π-conjugation compared to cinnamamide may decrease membrane permeability .

N-[2-(3-Cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide

- Key Difference : Cyclopropyl substituent at position 3 and benzothiazole-2-carboxamide.

- Benzothiazole enhances aromatic stacking interactions, possibly boosting affinity for hydrophobic binding sites .

Functional Group Modifications

N-(4,5-dihydro-4-methyl-5-thioxo-1H-1,2,4-triazol-3-yl)-Acetamide

- Key Difference : Thioxo (S=O) group replaces the oxo (O=O) at position 3.

- Impact :

Sulfentrazone (Herbicide)

- Key Difference : Difluoromethyl and methanesulfonamide substituents.

- Impact :

Antimicrobial Triazole-Quinolone Hybrids

- Example: (E)-7-(4-((3-((4-(4-methoxybenzylideneamino)-3-methyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl)methyl)-5-oxo-4-phenyl-4,5-dihydro-1,2,4-triazol-1-yl)methyl)piperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (7a).

- Comparison: Fluorine atoms in quinolone hybrids improve bioavailability and target penetration. The cinnamamide derivative lacks fluorine but may compensate with enhanced π-π interactions from the styryl group .

Biheterocyclic Triazoles with Indole Moieties

- Example : 2-{3-(4-Substitutedbenzyl)-4-[2-(1H-indol-3-yl)ethyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-N′-(arylmethylene)acetohydrazides (5a-g).

- Comparison :

Physicochemical and Computational Data

Table 1: Comparative Properties

Key Observations:

- The cinnamamide derivative’s higher logP (3.8) suggests superior lipophilicity, favoring blood-brain barrier penetration.

- A topological polar surface area of 106 Ų aligns with oral bioavailability criteria (<140 Ų).

Q & A

Q. Key Data :

| Reaction Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Triazole core formation | Hydrazine + carbonyl compounds (reflux, 8–24 h) | 60–75% | |

| Side-chain introduction | Formaldehyde (room temperature, 24 h) | 50–65% |

How can substituent effects on the triazole ring influence the compound's reactivity and biological activity?

Advanced Question

Substituents at the 3- and 4-positions of the triazole ring modulate electronic and steric properties:

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving interactions with biological targets .

- Bulkier groups (e.g., benzyl, phenyl) may reduce solubility but increase binding specificity .

- Methodology : Use Hammett σ constants to predict electronic effects and molecular docking to assess steric compatibility .

Q. Example :

| Substituent (R) | LogP | Antimicrobial IC₅₀ (µM) |

|---|---|---|

| -H | 2.1 | 12.5 ± 1.2 |

| -CF₃ | 3.5 | 8.7 ± 0.9 |

| -Ph | 4.2 | 6.3 ± 0.7 |

What spectroscopic and crystallographic techniques are critical for structural validation?

Basic Question

- IR Spectroscopy : Confirms carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .

- NMR : ¹H NMR identifies protons on the phenyl (δ 7.2–7.8 ppm) and triazole (δ 5.5–6.0 ppm) moieties .

- X-ray Crystallography : Resolves molecular conformation using SHELXL for refinement (R factor < 0.05) .

Advanced Tip : Use ORTEP-3 to visualize thermal ellipsoids and hydrogen-bonding networks in crystal structures .

How can crystallographic disorder in the triazole ring be resolved during refinement?

Advanced Question

Disorder in the triazole ring is common due to rotational flexibility. Strategies include:

Q. Example :

| Disorder Site | Occupancy Ratio | R Factor Post-Correction |

|---|---|---|

| Triazole N1 | 60:40 | 0.032 → 0.021 |

How to design biological assays to evaluate the antimicrobial potential of this compound?

Basic Question

- Assay Design : Use agar dilution or microbroth dilution (CLSI guidelines) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains .

- Controls : Include ciprofloxacin (positive) and DMSO (negative).

- Data Interpretation : Calculate MIC (Minimum Inhibitory Concentration) and compare with structure-activity trends (e.g., substituent hydrophobicity vs. activity) .

How to address contradictions in reported biological activity across studies?

Advanced Question

Discrepancies may arise from:

- Experimental variables : Incubation time, bacterial strain variability, or solvent effects (e.g., DMSO inhibition at >1% v/v) .

- Structural modifications : Subtle changes in substituents (e.g., methyl vs. ethyl groups) altering logP and bioavailability .

- Resolution : Standardize assay protocols and use quantitative structure-activity relationship (QSAR) models to isolate critical parameters.

What computational tools are recommended for modeling molecular interactions of this compound?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.